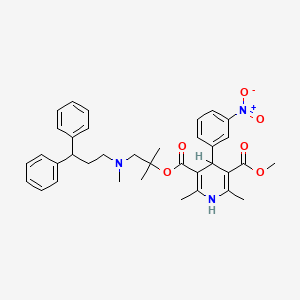










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][C:12]([CH2:15][N:16]([CH2:18][CH2:19][CH:20]([C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH3:17])([CH3:14])[CH3:13])=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].S(C1C=CC=CC=1)([O-])(=O)=O.Cl>>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][C:12]([CH2:15][N:16]([CH2:18][CH2:19][CH:20]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)[CH3:17])([CH3:13])[CH3:14])=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43] |f:0.1|
|


|
Name
|
lercanidipine besylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC.S(=O)(=O)([O-])C1=CC=CC=C1
|
|
Name
|
napadisylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
lercanidipine besylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC.S(=O)(=O)([O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Type
|
CUSTOM
|
|
Details
|
equilibrated by shaking for 24 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
the samples were filtered
|
|
Type
|
FILTRATION
|
|
Details
|
(0.1 μm filter)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the concentration
|


Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=C(C4)[N+](=O)[O-])C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |